Biochemical Potency Within the GSK_WRN Covalent Inhibitor Series
GSK_WRN2 exhibits a biochemical pIC50 of 6.5 (IC50 ≈ 316 nM) against WRN helicase activity, positioning it as an intermediate-potency analog within the series. It is 5-fold more potent than the initial fragment hit GSK_WRN1 (pIC50 5.8, IC50 ≈ 1.58 µM) but 126-fold less potent than the optimized lead GSK_WRN3 (pIC50 8.6, IC50 ≈ 2.5 nM) and 6-fold less potent than GSK_WRN4 (pIC50 7.6, IC50 ≈ 25 nM) [1]. All four compounds share the same covalent warhead targeting WRN Cys727, making GSK_WRN2 a useful intermediate-probe compound for dose-response studies where sub-micromolar but not low-nanomolar potency is desired.
| Evidence Dimension | Biochemical inhibitory potency against WRN helicase (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 6.5 (IC50 ≈ 316 nM) |
| Comparator Or Baseline | GSK_WRN1: pIC50 = 5.8 (IC50 ≈ 1.58 µM); GSK_WRN3: pIC50 = 8.6 (IC50 ≈ 2.5 nM); GSK_WRN4: pIC50 = 7.6 (IC50 ≈ 25 nM) |
| Quantified Difference | GSK_WRN2 is 5-fold more potent than GSK_WRN1; 126-fold less potent than GSK_WRN3; 6-fold less potent than GSK_WRN4 |
| Conditions | Fluorescence-based WRN helicase ATPase activity assay (in vitro biochemical) |
Why This Matters
Users requiring a covalent WRN inhibitor with confirmed target engagement but lower cytotoxicity for mechanistic studies may prefer GSK_WRN2 over the ultra-potent GSK_WRN3.
- [1] Picco G, Rao Y, Al Saedi A, et al. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells. Cancer Discov. 2024;14(8):1457-1475. doi:10.1158/2159-8290.CD-24-0052 View Source
